molecular formula C26H31N3O2 B2611782 3-((4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 939242-14-5

3-((4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2611782
CAS No.: 939242-14-5
M. Wt: 417.553
InChI Key: LOYKXRPFYRASQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a pyridinone derivative with a complex polycyclic structure. Its core pyridin-2(1H)-one scaffold is substituted with a 4-benzylpiperidinyl group, a pyridin-2-ylmethyl moiety, and ethyl and methyl substituents. This compound exhibits structural features common in kinase inhibitors, particularly targeting ATP-binding domains due to its heterocyclic aromatic systems and hydrogen-bonding functionalities (e.g., the 4-hydroxy group).

Properties

IUPAC Name

3-[(4-benzylpiperidin-1-yl)-pyridin-2-ylmethyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2/c1-3-29-19(2)17-23(30)24(26(29)31)25(22-11-7-8-14-27-22)28-15-12-21(13-16-28)18-20-9-5-4-6-10-20/h4-11,14,17,21,25,30H,3,12-13,15-16,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYKXRPFYRASQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=CC=N2)N3CCC(CC3)CC4=CC=CC=C4)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a novel small molecule that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article explores its synthesis, biological characterization, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound involves multi-step organic reactions including the formation of the piperidine ring and subsequent modifications to introduce hydroxyl and methyl groups. The structural complexity is essential for its interaction with biological targets.

Research indicates that this compound may act as a muscarinic receptor antagonist , particularly targeting muscarinic receptor subtype M4 (M4) which is implicated in various neurological conditions. Antagonism at these receptors can modulate neurotransmitter release and has therapeutic implications for disorders such as schizophrenia and Parkinson's disease .

Affinity for Transporters

In vitro studies have demonstrated that derivatives of similar piperidine structures exhibit high affinity for dopamine transporters (DAT) and moderate to high affinity for norepinephrine transporters (NET) . This suggests potential utility in treating conditions like depression and attention deficit hyperactivity disorder (ADHD) .

Neurological Disorders

A study focusing on a series of related compounds showed that modifications in the piperidine structure significantly influenced their binding affinities to neurotransmitter transporters. Compounds with similar scaffolds have shown promise in preclinical models for treating drug addiction, depression, and other mood disorders .

Efficacy in Animal Models

In animal models, compounds that share structural similarities with 3-((4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one have been tested for their ability to reduce symptoms associated with neurodegenerative diseases. These studies highlight the compound's potential neuroprotective effects, particularly through modulation of dopaminergic pathways .

Data Tables

Compound Target Affinity Potential Application
3-(Benzylpiperidin)M4 ReceptorHighSchizophrenia
3-(Benzylpiperidin)DATModerate to HighADHD, Depression
3-(Benzylpiperidin)NETModerate to HighDepression

Scientific Research Applications

Research has indicated that compounds with similar structures exhibit various biological activities, particularly in the modulation of neurotransmitter systems. The following sections detail specific applications:

Neuropharmacological Applications

Studies have shown that derivatives of piperidine and pyridine compounds can act as inhibitors for monoamine transporters, particularly dopamine and norepinephrine transporters. This suggests potential applications in treating neuropsychiatric disorders such as depression and anxiety.

Case Study:
A study on related compounds demonstrated high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), indicating their potential as antidepressants or anxiolytics . The modulation of these neurotransmitter systems could lead to improved therapeutic outcomes in mood disorders.

Anticancer Potential

Compounds containing piperidine and pyridine rings have been investigated for their anticancer properties. The ability to inhibit specific signaling pathways involved in cancer cell proliferation presents a promising avenue for research.

Data Table: Anticancer Activity of Related Compounds

Compound NameTarget Cancer TypeMechanism of ActionReference
Compound ABreast CancerApoptosis induction
Compound BLung CancerCell cycle arrest
Compound CProstate CancerInhibition of angiogenesis

Cardiovascular Applications

The modulation of vascular smooth muscle function through piperidine derivatives has been explored for cardiovascular disease treatments. These compounds can influence blood pressure regulation and vascular tone.

Research Insight:
Pyridine derivatives have been shown to stimulate phosphatidylcholine secretion in pulmonary cells, suggesting potential benefits in respiratory and cardiovascular health .

Chemical Reactions Analysis

Key Synthetic Steps

The synthesis of this compound involves multi-step organic reactions , combining strategies from piperidine and pyridine chemistry. Key steps include:

  • Formation of the benzylpiperidine core : Likely involves alkylation or coupling reactions to introduce the benzyl group onto the piperidine ring.

  • Pyridine coupling : Utilizes cross-coupling methods (e.g., Suzuki or Ullmann-type reactions) to attach the pyridin-2-yl moiety to the central methylene group .

  • Hydroxylation and methylation : Introduction of the 4-hydroxy and 6-methyl substituents on the pyridin-2(1H)-one ring, potentially via hydrolysis or nucleophilic substitution .

2.1. Cross-Coupling Reactions

Reaction TypeReagents/ConditionsPurpose
Suzuki CouplingPyridyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (DMF)Attaching pyridine rings to aromatic or heteroaromatic systems
Hydroboration9-BBN, followed by cross-coupling with brominated derivativesInstalling alkenes and forming benzylpiperidine scaffolds

2.2. Functional Group Transformations

StepReagents/ConditionsOutcome
Curtius RearrangementDPPA, triethylamine, t-butanol/toluene (1:1)Formation of carbamates from isocyanates
HydrolysisLiOH or TFAConversion of esters to acids or deprotection of Boc groups

Mechanistic Insights

  • Coupling selectivity : Suzuki coupling of pyridyl boronic acids to chloropyrimidines shows regioselectivity, favoring specific substitution patterns (e.g., 2-chloro-4-(pyridin-3-yl)pyrimidine) .

  • Deprotection challenges : Acid hydrolysis of intermediates may leave impurities (e.g., phosphorus salts), requiring optimized one-pot Curtius conditions for cleaner products .

  • Solvent effects : Polar aprotic solvents like DMF and DMSO enhance coupling efficiency, while toluene enables high-temperature reactions .

Analytical Monitoring

TechniqueApplicationSource Citation
TLC/HPLCTracking reaction progress and ensuring product purity
NMR spectroscopyConfirming structural integrity (e.g., ¹H NMR of intermediates like 2-(3-bromophenoxy)pyridine)

Research Implications

  • Structural optimization : Linker length between piperidine and pyridine moieties critically affects receptor binding (e.g., σ1R affinity improves with longer spacers) .

  • Functional group tuning : Substituents like trifluoromethyl groups enhance lipophilic interactions, while phenyl groups modulate hydrophobicity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Targets Source Reference
3-((4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one Pyridin-2(1H)-one 4-Benzylpiperidinyl, pyridin-2-ylmethyl, ethyl, methyl ~449.95 (estimated) Kinases (FAK/Pyk2 inferred)
2-(4-Benzylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxothiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 4-Benzylpiperidinyl, thioxothiazolidinone, tetrahydrofuran 643.81 (calculated) Unknown
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 1,3-Benzodioxolyl, 4-methylpiperazinyl ~406.44 (estimated) Serine/threonine kinases
PF-573,228 (Pfizer) 3,4-Dihydroquinolin-2(1H)-one Trifluoromethyl pyrimidinylamino, methylsulfonylbenzylamino 529.56 Focal adhesion kinase (FAK)
6-[3-(Pyridin-2-yl)-2-(trifluoromethyl)phenoxy]-1-(2,4,6-trifluorobenzyl)quinazolin-4(1H)-one Quinazolin-4(1H)-one Trifluoromethylphenyl, pyridin-2-yl, trifluorobenzyl 607.44 Kinase inhibitors (PDB ligand)

Pharmacological and Functional Insights

(a) Heterocyclic Core Variations

  • Pyridin-2(1H)-one vs. Pyrido[1,2-a]pyrimidin-4-one: The pyridinone core in the target compound allows for planar hydrogen-bonding interactions critical for kinase inhibition.
  • Quinazolin-4(1H)-one () : This core is larger and more rigid, often used in EGFR inhibitors. The trifluoromethyl and pyridinyl groups in suggest enhanced metabolic stability compared to the target compound.

(b) Substituent Impact

  • 4-Benzylpiperidinyl Group: Present in both the target compound and , this substituent likely contributes to hydrophobic interactions with kinase ATP pockets.
  • Hydroxy and Thioxo Groups: The 4-hydroxy group in the target compound may mimic ATP’s ribose moiety, whereas the thioxothiazolidinone in introduces sulfur-based electrophilicity, possibly enabling covalent binding.

(c) Clinical and Preclinical Data

  • PF-573,228 (): A well-characterized FAK inhibitor with IC₅₀ values in the nanomolar range. Its trifluoromethyl and sulfonamide groups enhance potency but may increase toxicity compared to the target compound’s simpler ethyl and methyl substituents.
  • Ligand : Co-crystallized with kinases in the PDB, this compound’s trifluorobenzyl group provides steric bulk absent in the target molecule, suggesting divergent binding modes.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound, and how do yields compare across methods?

Methodological Answer: Synthesis of structurally related pyridin-2(1H)-one derivatives (e.g., 4-trifluoromethyl or heptafluoropropyl analogs) employs methods such as nucleophilic substitution, cyclization, or multi-step coupling reactions. For example, Method C (yield: 23%) and Method D (yield: 67%) have been used for analogous compounds, with yields highly dependent on substituent reactivity and purification techniques . Key steps include:

  • Solvent selection : Dichloromethane or ethanol for improved solubility.
  • Catalysts : Base catalysts (e.g., NaOH) for deprotonation.
  • Purification : Crystallization or column chromatography to isolate the target compound.

Table 1: Synthetic Yields for Analogous Compounds

Compound TypeMethodYield (%)Key Reaction Step
4-Trifluoromethyl derivativeC23Cyclization under reflux
Heptafluoropropyl derivativeD67Nucleophilic substitution

For the target compound, optimize reaction time, temperature, and stoichiometry of the benzylpiperidine and pyridine moieties to enhance yield.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Characterization should integrate:

  • IR spectroscopy : Confirm hydroxyl (O–H stretch, ~3200 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups.
  • Multinuclear NMR : Use 1^1H NMR to identify aromatic protons (6.5–8.5 ppm) and 19^{19}F NMR (if fluorinated analogs are present). 13^{13}C NMR resolves quaternary carbons in the piperidine and pyridine rings .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ peak).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer: Adhere to hazard codes and preventive measures from analogous compounds:

  • P codes : Follow P210 (avoid ignition sources), P301+P310 (immediate medical attention if ingested), and P405 (store locked) .
  • Ventilation : Use fume hoods during reactions involving volatile solvents.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer:

  • Variable temperature NMR : Resolve dynamic rotational barriers in piperidine rings by acquiring spectra at low temperatures (e.g., –40°C) .
  • 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish diastereotopic protons or confirm spatial proximity of substituents.
  • Computational modeling : Compare experimental 13^{13}C NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Q. What experimental designs are robust for evaluating in vivo vs. in vitro pharmacological efficacy?

Methodological Answer:

  • In vitro assays : Use enzyme inhibition assays (e.g., fluorescence-based) to measure IC50_{50} values.
  • In vivo models : For analgesic activity, employ thermal plate tests in Sprague–Dawley rats (50–55°C plate, latency time measurement) .
  • Statistical rigor : Use randomized block designs with split-plot adjustments (e.g., GraphPad Prism for ANOVA and post-hoc tests) .

Q. How can metabolic stability be assessed to prioritize derivatives for further development?

Methodological Answer:

  • Microsomal assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Buffer optimization : Use ammonium acetate (pH 6.5) for HPLC mobility shifts in stability-indicating assays .

Q. What structural analogs of this compound show promising biological activity, and how do substituents influence potency?

Methodological Answer:

  • Fluorinated analogs : Replace the benzyl group with heptafluoropropyl (4p in ) to enhance lipophilicity and blood-brain barrier penetration.
  • Piperazine derivatives : Substitute piperidine with piperazine (e.g., 3-{4-[6-ethylpyrimidin-4-yl]piperazin-1-yl} analogs) to modulate receptor affinity .

Table 2: Activity Trends in Analogous Compounds

SubstituentBiological Activity (IC50_{50})Notes
4-Heptafluoropropyl12 nM (Enzyme X)Improved metabolic stability
4-Trifluoromethyl45 nM (Enzyme X)Higher solubility

Q. What strategies validate conflicting data in pharmacological or toxicological studies?

Methodological Answer:

  • Replicate under controlled conditions : Use identical animal strains, dosing regimens, and endpoints.
  • Orthogonal assays : Confirm analgesic activity via both hot-plate and tail-flick tests to rule out model-specific artifacts .
  • Meta-analysis : Compare results with prior studies on pyridin-2(1H)-one derivatives, adjusting for methodological differences (e.g., solvent polarity in assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.